

# Technical Support Center: Identifying Off-Target Effects of Imatinib Mesylate

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## Compound of Interest

Compound Name: *Imatinib Mesylate*

Cat. No.: *B000444*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of identifying and validating the off-target effects of **imatinib mesylate** in experimental settings.

## Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and key off-targets of imatinib?

A1: Imatinib is a tyrosine kinase inhibitor designed to target the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1][2] It also potently inhibits other tyrosine kinases such as c-KIT and PDGF-R, which are implicated in gastrointestinal stromal tumors (GIST).[3][4][5] However, extensive research has revealed that imatinib interacts with several other kinases and proteins, leading to off-target effects. Notable off-targets include the Discoidin Domain Receptor 1 (DDR1) and the quinone reductase NQO2.[6]

Q2: Why is it important to identify the off-target effects of imatinib?

A2: Identifying off-target effects is crucial for several reasons. Firstly, it helps in understanding the complete pharmacological profile of the drug, including potential side effects and toxicities.[6] Secondly, these "off-target" interactions may present opportunities for drug repositioning, where imatinib could be used to treat other diseases.[7] For instance, its effects on the immune system and metabolic pathways are areas of active investigation.[1][7]

Q3: What are the common experimental approaches to identify imatinib's off-targets?

A3: Several methods are employed to identify off-target effects. The most common are:

- **Activity-Based Kinase Profiling:** This method uses large panels of recombinant kinases to determine the inhibitory activity of a compound against a wide array of kinases simultaneously.[\[8\]](#)
- **Chemical Proteomics:** This approach uses a modified version of the drug to "fish out" binding partners from cell lysates, which are then identified using mass spectrometry.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Cellular Thermal Shift Assay (CETSA):** This technique assesses drug binding to its target in a cellular context by measuring changes in protein thermal stability upon drug binding.

## Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of imatinib against its primary targets and known off-targets. This data is crucial for designing experiments and interpreting results.

Table 1: Imatinib IC50 Values for Primary On-Targets

Target	IC50 (µM)	Assay Type
v-Abl	0.6	Cell-free
c-Kit	0.1	Cell-based
PDGFR	0.1	Cell-free

Source:[\[3\]](#)[\[4\]](#)[\[5\]](#)

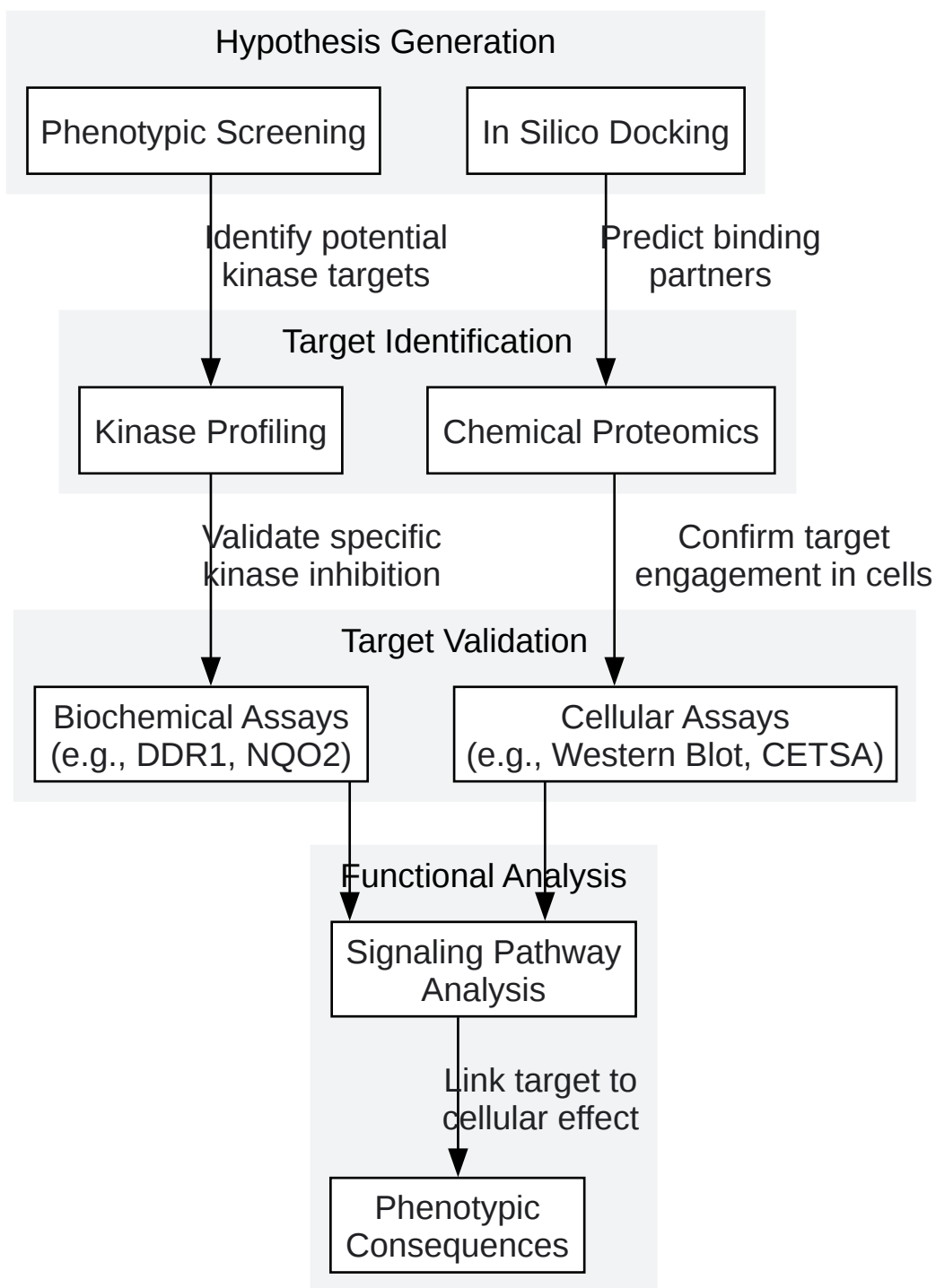
Table 2: Imatinib IC50 Values for Known Off-Targets

Target	IC50 (μM)	Assay Type
NQO2	0.183	Fluorescence-based
ATP-sensitive K+ channel	9.4	Electrophysiology
c-Abl	0.1-0.3	Cell-based

Source:[13][14]

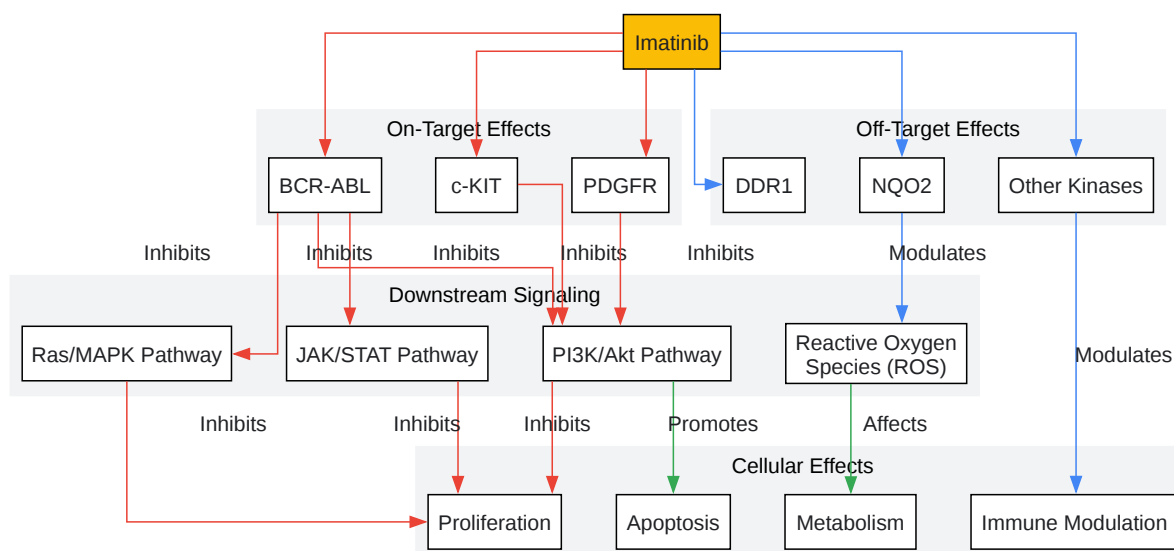
## Experimental Workflows and Signaling Pathways

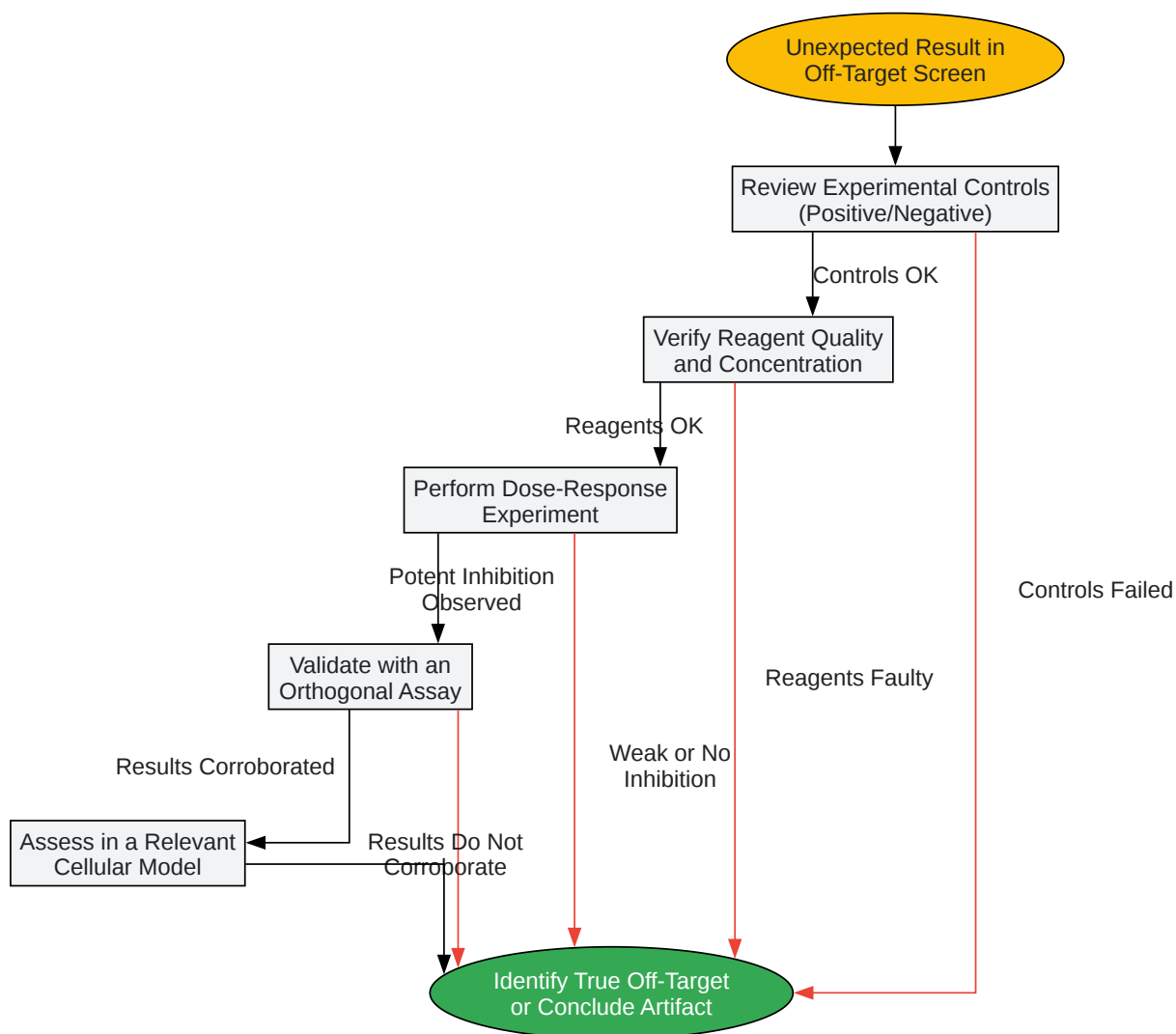
Visualizing experimental workflows and the signaling pathways affected by imatinib can provide a clearer understanding of its off-target effects.



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**Caption:** General workflow for identifying drug off-target effects.





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